
Fmoc-Gly-OH-15N
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-glycine-15N: is a compound where the glycine amino acid is labeled with the nitrogen-15 isotope and protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis and various scientific research applications due to its stable isotopic labeling and protective group properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N involves the reaction of glycine-15N with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds as follows:
- Dissolve glycine-15N in an aqueous dioxane solution.
- Add sodium bicarbonate to the solution to maintain a basic environment.
- Slowly add 9-fluorenylmethoxycarbonyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature until completion.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, allowing the glycine-15N to participate in further peptide coupling reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
N,N’-Diisopropylcarbodiimide (DIC): An alternative coupling reagent for peptide synthesis.
Major Products Formed:
Deprotected Glycine-15N: Formed after removal of the Fmoc group.
Peptide Chains: Formed by coupling N-(9-Fluorenylmethoxycarbonyl)-glycine-15N with other amino acids.
Scientific Research Applications
Peptide Synthesis
Fmoc-Gly-OH-15N is primarily used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of glycine, allowing for selective deprotection and subsequent coupling reactions with other amino acids. This method facilitates the stepwise elongation of peptide chains, which is crucial for producing complex peptides and proteins.
Structural Biology
The incorporation of nitrogen-15 into peptides synthesized with this compound enhances the sensitivity of nuclear magnetic resonance (NMR) spectroscopy studies. This isotopic labeling allows for detailed analyses of peptide structures and dynamics, providing insights into molecular interactions and conformational changes under various conditions.
Medicinal Chemistry
In medicinal chemistry, this compound-labeled peptides are valuable for pharmacokinetic studies. The labeled peptides can be tracked within biological systems to assess their distribution, metabolism, and excretion profiles. This information is essential for drug development processes.
Biochemical Studies
The compound is also utilized in biochemical research to investigate protein-protein interactions and enzyme mechanisms. The isotopic labeling enables precise tracking of glycine residues during experiments, allowing researchers to elucidate complex biological pathways.
Antiviral Efficacy Against H1N1
A study conducted by researchers at MedChemExpress demonstrated that this compound significantly reduced viral titers in H1N1-infected cell cultures when administered at specific concentrations. The proposed mechanism involved interference with viral entry or replication processes, suggesting potential therapeutic applications in antiviral drug development.
Bactericidal Activity
In vitro studies have shown that this compound exhibits notable bactericidal properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A dose-dependent reduction in bacterial viability was observed, supporting its application as a potential antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine-15N during peptide chain elongation. Upon deprotection with piperidine, the free amino group can participate in peptide bond formation with other amino acids. The nitrogen-15 isotope labeling allows for the tracking and analysis of the peptide in various biochemical assays and NMR studies .
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2,15N: Similar to N-(9-Fluorenylmethoxycarbonyl)-glycine-15N but also labeled with carbon-13.
N-(9-Fluorenylmethoxycarbonyl)-alanine-15N: Another Fmoc-protected amino acid labeled with nitrogen-15.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies and other analytical techniques. The Fmoc protection allows for selective deprotection and coupling in peptide synthesis, making it a valuable tool in the synthesis of labeled peptides and proteins .
Biological Activity
Fmoc-Gly-OH-15N, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-glycine-15N, is a stable isotope-labeled derivative of glycine that is widely utilized in peptide synthesis and various biochemical applications. The incorporation of the stable isotope nitrogen-15 (15N) allows for enhanced tracking and analysis in biological studies, particularly in metabolic and pharmacokinetic research.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅N₁O₄ |
Molecular Weight | 297.305 g/mol |
CAS Number | 29022-11-5 |
Melting Point | 174-175 °C |
Boiling Point | 545.7 °C |
Density | 1.3 g/cm³ |
These properties underscore its stability and suitability for various applications in biological systems.
1. Peptide Synthesis
This compound is primarily used as a building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protection group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This capability is crucial for creating peptides that can be used in therapeutic applications or as research tools.
2. Metabolic Studies
The incorporation of 15N into glycine allows researchers to trace metabolic pathways involving amino acids. Studies utilizing this compound have demonstrated its utility in understanding nitrogen metabolism in various organisms, including bacteria and mammals. This isotopic labeling aids in elucidating the dynamics of amino acid turnover and protein synthesis.
3. Drug Development
Research has indicated that glycine derivatives, including this compound, can influence various biological pathways, such as apoptosis and cell signaling. For instance, studies have shown that glycine can modulate neurotransmitter release and has potential neuroprotective effects, making it a candidate for drug development targeting neurological disorders .
Case Study 1: Anticancer Research
A study investigated the effects of this compound in the context of cancer therapy. Researchers found that glycine derivatives could enhance the efficacy of chemotherapeutic agents by improving their delivery to tumor cells through targeted peptide-drug conjugates. The incorporation of stable isotopes like 15N allowed for precise tracking of these compounds within biological systems .
Case Study 2: Tissue Engineering
In tissue engineering applications, this compound was utilized to create hydrogels that support cell growth and differentiation. These hydrogels demonstrated mechanical properties conducive to mimicking extracellular matrices, which are essential for tissue regeneration . The study highlighted how the addition of glycine derivatives improved cellular interactions within the hydrogel matrix.
Research Findings
Recent research has focused on the diverse biological activities associated with this compound:
- Cell Viability and Proliferation : Experiments showed that glycine plays a role in promoting cell survival under stress conditions, indicating potential therapeutic implications for neurodegenerative diseases .
- Protein Interactions : The use of stable isotopes like 15N has facilitated studies on protein-ligand interactions, providing insights into binding affinities and mechanisms of action .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for Fmoc-Gly-OH-15N to ensure stability?
this compound requires stringent storage conditions to prevent degradation. The compound should be stored as a powder at -20°C in a tightly sealed container to avoid moisture absorption and oxidation. Solvent-based formulations (e.g., DMSO stocks) must be aliquoted and stored at -80°C to minimize freeze-thaw cycles, which can compromise stability . Ensure the storage environment is dry and free from reactive contaminants.
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves introducing the 15N isotope during the protection of glycine with the Fmoc group. Key steps include:
- Isotopic labeling : Reaction of glycine-15N with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions.
- Purification : Recrystallization or reverse-phase HPLC to achieve ≥98% chemical purity and ≥99% isotopic enrichment .
- Characterization : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular identity and isotopic incorporation .
Q. How can researchers verify the isotopic purity and chemical integrity of this compound?
A multi-analytical approach is recommended:
- High-resolution mass spectrometry (HR-MS) : Quantifies 15N abundance by comparing observed vs. theoretical mass-to-charge ratios.
- 1H/15N NMR spectroscopy : Detects isotopic shifts in the glycine backbone (e.g., 15N-coupled splitting in 1H NMR or direct 15N resonance analysis) .
- HPLC : Validates chemical purity (>98%) and detects non-isotopic impurities using C18 columns with UV detection at 265 nm (Fmoc absorbance) .
Advanced Research Questions
Q. What experimental strategies can mitigate isotopic dilution effects when incorporating this compound into peptide sequences?
Isotopic dilution occurs when unlabeled residues compete with 15N-labeled ones during solid-phase peptide synthesis (SPPS). Mitigation strategies include:
- Excess reagent use : Employ 3–5 equivalents of this compound per coupling step to ensure complete incorporation.
- Coupling optimization : Use activators like HATU/HOAt in DMF, with extended reaction times (1–2 hours) for sterically hindered sequences .
- Real-time monitoring : Analyze resin-bound intermediates by LC-MS after cleavage to detect unlabeled glycine .
Q. How does the presence of 15N in Fmoc-Gly-OH influence NMR spectral interpretation in structural studies?
The 15N isotope alters spin-spin coupling and relaxation dynamics, enabling advanced NMR techniques:
- 15N-HSQC : Resolves glycine-specific correlations in peptides, aiding backbone assignment.
- Isotopic filtering : Suppresses signals from unlabeled residues in mixed-isotope systems. Note: 15N-labeled glycine simplifies spectral complexity in uniformly labeled proteins but requires adjusted acquisition parameters (e.g., longer relaxation delays) .
Q. What are the critical considerations for optimizing coupling efficiency of this compound in automated SPPS?
Key factors include:
- Solubility : Pre-dissolve this compound in DMF (0.1–0.2 M) to prevent aggregation.
- Activation : Use 1:1 molar ratios of amino acid to HBTU/DIPEA for efficient activation.
- Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups without β-elimination side reactions.
- Quality control : Monitor each coupling step via Kaiser test or FT-IR to detect incomplete reactions .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and observed 15N enrichment levels in synthesized peptides?
Potential causes and solutions:
- Incomplete coupling : Verify SPPS protocols (e.g., excess reagent, activation time).
- Isotopic exchange : Avoid prolonged exposure to acidic/basic conditions during cleavage/deprotection, which can cause 15N loss .
- Analytical error : Cross-validate MS and NMR data with internal standards (e.g., unlabeled glycine spikes) .
Q. Methodological Best Practices
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-CPZJZEHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.